Pazufloxacin-d4: A Technical Overview of its Chemical Properties and Synthesis
Pazufloxacin-d4: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazufloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its deuterated analog, Pazufloxacin-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of Pazufloxacin-d4 and a detailed exploration of its synthesis, drawing upon established methodologies for the parent compound.
Chemical Properties of Pazufloxacin-d4 Mesylate
Pazufloxacin-d4 is most commonly available as its mesylate salt. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-10-(1-Aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid methanesulfonate | [3][4] |
| Synonyms | Pasil-d4, Pazucross-d4, Pazufloxacin-d4 Mesilate, T 3762-d4 | [5] |
| CAS Number | 1346602-97-8 | [6][7] |
| Molecular Formula | C₁₆H₁₁D₄FN₂O₄・CH₄O₃S | [5] |
| Molecular Weight | 418.43 g/mol | [5][8] |
| Physical Form | Neat | [5] |
Synthesis of Pazufloxacin-d4
The synthesis of the non-deuterated parent compound, Pazufloxacin, has been described via several routes. One common approach starts with (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The synthesis involves a nucleophilic substitution reaction at the C-10 position with 1-aminocyclopropane, followed by other functional group manipulations.
For the synthesis of Pazufloxacin-d4, the key would be the prior synthesis of 1-aminocyclopropane-d4. The general steps for the overall synthesis of Pazufloxacin-d4 would likely involve:
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Synthesis of the core benzoxazine structure: Preparation of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid or a suitable ester thereof.
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Synthesis of deuterated 1-aminocyclopropane: This is the critical step for introducing the deuterium labels. Various methods for the synthesis of cyclopropane rings and the introduction of amines can be adapted, utilizing deuterated starting materials.
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Coupling Reaction: Nucleophilic aromatic substitution reaction between the fluorinated benzoxazine core and the deuterated 1-aminocyclopropane.
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Deprotection and Purification: Removal of any protecting groups used during the synthesis and purification of the final product.
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Salt Formation: Reaction with methanesulfonic acid to form the mesylate salt.
Proposed Experimental Protocol for the Synthesis of Pazufloxacin-d4 Mesylate
The following is a proposed, generalized experimental protocol based on the known synthesis of Pazufloxacin. This should be considered a conceptual outline, and optimization of reaction conditions would be necessary.
Step 1: Synthesis of 1-Aminocyclopropane-d4
The synthesis of 1-aminocyclopropane-d4 can be approached through various established methods for cyclopropanation and amination, using deuterated reagents. For example, a method involving the cyclopropanation of a deuterated alkene followed by a Curtius or Hofmann rearrangement could be employed.
Step 2: Coupling of the Benzoxazine Core with 1-Aminocyclopropane-d4
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Reaction: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester is reacted with 1-aminocyclopropane-d4 in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
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Conditions: The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.
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Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, and the product is isolated by precipitation or extraction.
Step 3: Hydrolysis of the Ester
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Reaction: The resulting ethyl ester of Pazufloxacin-d4 is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous alcoholic solvent.
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Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 4: Formation of the Mesylate Salt
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Reaction: The purified Pazufloxacin-d4 free base is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of methanesulfonic acid.
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Work-up: The Pazufloxacin-d4 mesylate salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action
Pazufloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9]
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DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
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Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, Pazufloxacin traps them in a complex with DNA, leading to double-strand breaks in the bacterial chromosome. This damage triggers a cascade of events, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of Pazufloxacin-d4.
Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for the proposed synthesis of Pazufloxacin-d4.
Caption: Proposed synthesis workflow for Pazufloxacin-d4.
References
- 1. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 2. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pazufloxacin-d4 Mesylate | LGC Standards [lgcstandards.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Pazufloxacin-D4 methanesulfonate Pazufloxacin-D4 mesylate - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ent-Pazufloxacin-d4 (mesylate) | C17H19FN2O7S | CID 71751468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
